molecular formula C10H10O4S B14636636 1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one CAS No. 56221-32-0

1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one

Cat. No.: B14636636
CAS No.: 56221-32-0
M. Wt: 226.25 g/mol
InChI Key: ARHNBAZUGKJKIZ-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one is a chemical compound with a complex structure that includes a benzodioxole ring and a methanesulfinyl group

Preparation Methods

The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic routes often include the formation of the benzodioxole ring followed by the introduction of the methanesulfinyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfinyl group to a thiol or other reduced forms.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or its role in drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring and methanesulfinyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one can be compared with similar compounds such as:

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one: Lacks the methanesulfinyl group, leading to different chemical properties and reactivity.

    1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-one: Contains an amino group instead of a methanesulfinyl group, resulting in different biological activities and applications.

    1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

56221-32-0

Molecular Formula

C10H10O4S

Molecular Weight

226.25 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-methylsulfinylethanone

InChI

InChI=1S/C10H10O4S/c1-15(12)5-8(11)7-2-3-9-10(4-7)14-6-13-9/h2-4H,5-6H2,1H3

InChI Key

ARHNBAZUGKJKIZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CC(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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